molecular formula C15H12FN3S B5656529 3-(2-Fluorophenyl)-4-(3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

3-(2-Fluorophenyl)-4-(3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B5656529
M. Wt: 285.3 g/mol
InChI Key: QCFGKGIWGXHQML-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-(3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4-(3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Fluorophenyl)-4-(3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-(3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4-(3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
  • 3-(2-Bromophenyl)-4-(3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Uniqueness

The presence of the fluorine atom in 3-(2-Fluorophenyl)-4-(3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. This can enhance its biological activity and make it a more attractive candidate for drug development.

Properties

IUPAC Name

3-(2-fluorophenyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c1-10-5-4-6-11(9-10)19-14(17-18-15(19)20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFGKGIWGXHQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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